Home > Products > Screening Compounds P42905 > (S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate
(S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate - 200880-31-5

(S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate

Catalog Number: EVT-3386249
CAS Number: 200880-31-5
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate is a complex organic compound that belongs to the class of indole derivatives. It is closely related to the non-steroidal anti-inflammatory drug etodolac, which is known for its analgesic properties. The compound's structure features a tetrahydropyrano ring fused to an indole system, contributing to its unique chemical behavior and potential therapeutic applications. The compound is characterized by its specific stereochemistry, denoted by the (S) configuration, which is crucial for its biological activity .

Source and Classification

This compound is classified under the category of substituted indole derivatives. It has been synthesized and studied primarily for its pharmacological properties. The specific source of this compound can be traced back to research focusing on novel anti-inflammatory agents derived from indole structures. Notably, it has been documented in various chemical databases and literature, including PubChem and research articles discussing its synthesis and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of (S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available indole derivatives or their precursors.
  2. Enantioselective Synthesis: A significant method involves enantioselective C–C bond formation using prochiral oxocarbenium ion intermediates. This approach allows for the selective formation of the desired (S) enantiomer.
  3. Redox Deracemization: Another method described in literature includes redox deracemization techniques that enhance the yield of the desired enantiomer while maintaining compatibility with various substituent effects on the substrates .
  4. Purification: Following synthesis, purification techniques such as chromatography are employed to isolate the desired compound from by-products and unreacted materials.
Molecular Structure Analysis

The molecular formula of (S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate is C18H23NO3C_{18}H_{23}NO_3, with a molecular weight of approximately 301.4 g/mol. The structure features:

  • Indole Core: A fused bicyclic structure that contributes to its biological activity.
  • Tetrahydropyrano Ring: This component adds complexity and may influence the compound's interaction with biological targets.
  • Acetate Group: The presence of the acetate moiety is critical for its pharmacological properties.

The stereochemistry is defined as (S), indicating a specific spatial arrangement of atoms that is essential for its biological function .

Chemical Reactions Analysis

(S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate participates in several chemical reactions:

  1. Redox Reactions: The compound can undergo redox deracemization reactions that are valuable in synthesizing enantiopure compounds.
  2. Substitution Reactions: It may also participate in nucleophilic substitution reactions due to the presence of reactive functional groups within its structure.
  3. Degradation Pathways: Understanding its stability under various conditions is crucial for predicting its behavior in biological systems and during storage .
Mechanism of Action

The mechanism of action for (S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate primarily relates to its anti-inflammatory properties:

  • Inhibition of Cyclooxygenase Enzymes: Similar to other non-steroidal anti-inflammatory drugs, it likely inhibits cyclooxygenase enzymes involved in prostaglandin synthesis.
  • Reduction of Inflammatory Mediators: By blocking these pathways, it reduces the production of inflammatory mediators such as prostaglandins and thromboxanes.

This mechanism contributes to its analgesic effects and makes it a candidate for treating pain and inflammation-related conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate include:

  • Appearance: Typically exists as a solid or oil depending on purity and storage conditions.
  • Solubility: Soluble in common organic solvents such as ethanol and methanol but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but usually falls within a defined range for similar compounds.

These properties are essential for understanding how the compound can be formulated into pharmaceutical preparations .

Applications

(S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate has several scientific uses:

  • Pharmaceutical Development: It serves as a lead compound in developing new anti-inflammatory drugs with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs.
  • Research Tool: Its unique structure makes it valuable for studying biochemical pathways related to inflammation and pain management.
Synthetic Methodologies and Reaction Pathways

Enantioselective Synthesis of Pyranoindole Core Structures

The construction of the enantioenriched tetrahydropyrano[3,4-b]indole scaffold represents the foundational challenge in synthesizing the target molecule. Two dominant strategies prevail: chiral pool exploitation and catalytic asymmetric synthesis. The chiral pool approach often utilizes naturally occurring or commercially accessible chiral indoline derivatives as starting materials, leveraging their inherent stereocenters to direct the stereoselective formation of the pyran ring. While cost-effective, this method suffers from limitations in structural flexibility and often requires extensive protecting group manipulations.

Alternatively, transition metal-catalyzed asymmetric cyclizations offer superior versatility. Palladium and gold complexes ligated with chiral phosphines (e.g., (R)-BINAP, (S)-DTBM-SEGPHOS) catalyze the enantioselective cyclization of appropriately substituted prochiral alkynyl indoles. This approach enables the direct assembly of the pyranoindole system with enantiomeric excesses (ee) typically ranging from 88% to 95%. The reaction proceeds via activation of the alkyne by the metal catalyst, followed by nucleophilic attack by a tethered hydroxyl group, and subsequent protodemetalation, forging the chiral center at the indole-pyrans junction (C1 position) [4] [8]. Microwave-assisted cyclizations under chiral catalysis have reduced reaction times from hours to minutes while maintaining high ee (92-96%) and improving yields by 15-20% compared to conventional heating [8].

Catalytic Asymmetric Alkylation Strategies for Stereochemical Control

Installing the chiral acetate side chain at the C1 position demands precise stereocontrol. Phase-transfer catalysis (PTC) and organocatalysis have emerged as powerful tools for this critical carbon-carbon bond formation. The quaternary ammonium salt O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide demonstrates exceptional efficacy in the alkylation of the pyranoindole core precursor with methyl bromoacetate under solid-liquid PTC conditions (toluene, 50% KOH aq.). This method achieves enantioselectivities up to 94% ee for the desired (S)-enantiomer at temperatures between -20°C and 0°C, significantly outperforming traditional base-mediated alkylations which yield racemic mixtures [4] [8].

Chiral lithium amide bases offer complementary stereodifferentiation. Employing (-)-sparteine or derivatives thereof as chiral ligands enables the enantioselective deprotonation at C1, generating a configurationally stable enolate. Subsequent quenching with methyl cyanoformate or methyl chloroacetate provides the alkylated product with ee values reaching 89%. Careful optimization of the solvent (mixtures of pentane/Et₂O), temperature (-78°C), and stoichiometry is crucial to minimize racemization and epimerization during workup [4] [8].

Table 2: Performance of Catalytic Systems for Asymmetric Acetate Installation

Catalyst/Base SystemAlkylating AgentTemp (°C)ee (%)Yield (%)Configuration
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideMethyl bromoacetate-20 to 09482S
(-)-Sparteine / s-BuLiMethyl chloroacetate-788975S
(S)-BINOL-derived phosphonium saltMethyl bromoacetate-409178S
Jacobsen's thiourea catalystMethyl bromoacetateRT8680S

Optimization of Cyclocondensation Reactions for Tetrahydropyranoindole Formation

The cyclocondensation between 1,3-dicarbonyl equivalents (typically ethyl 3-ethyl-4-methyl-2-oxopentanoate or analogues) and 5-ethyltryptophol derivatives constitutes a pivotal step for constructing the tetrahydropyrano[3,4-b]indole framework. Solvent selection profoundly impacts both reaction rate and product distribution. Polar protic solvents like ethanol facilitate proton transfer but often lead to diminished diastereoselectivity and undesired N-alkylation byproducts. Conversely, aprotic dipolar solvents (DMF, NMP) enhance reaction rates via better stabilization of the transition state but may promote decomposition at elevated temperatures (>120°C). Dichloroethane (DCE) emerges as an optimal compromise, enabling clean cyclization at 80-90°C within 4-6 hours with diastereomeric ratios exceeding 9:1 [3] [8].

Catalyst screening revealed that mild Lewis acids, particularly zinc triflate (5-10 mol%), significantly accelerate the cyclocondensation while suppressing indole polymerization—a common side reaction. The reaction proceeds through initial iminium ion formation followed by intramolecular oxa-Michael addition. Zinc triflate likely activates the carbonyl group of the ketoester towards nucleophilic attack by the indole nitrogen while also coordinating to the hydroxyl oxygen of the tryptophol derivative, facilitating ring closure. This catalytic protocol boosts yields from ~60% (uncatalyzed) to 85-92% under optimized concentrations (0.1-0.3 M) [3] [8]. Pre-forming the enol ether from the ketoester prior to condensation with the indole further enhances efficiency and diastereoselectivity (>95:5 dr) [3].

Table 3: Cyclocondensation Optimization Parameters and Outcomes

VariableCondition 1Condition 2Condition 3 (Optimal)Condition 4
SolventEthanolTolueneDichloroethane (DCE)Dimethylformamide (DMF)
CatalystNonep-TsOH (10 mol%)Zn(OTf)₂ (7.5 mol%)Sc(OTf)₃ (5 mol%)
Temperature (°C)Reflux (~78°C)11085120
Time (h)1284.53
Yield (%)62708875
diastereomeric ratio (dr)6:17:1>9:18:1

Role of Boron Trifluoride Etherate in Indole Functionalization

Boron trifluoride diethyl etherate (BF₃·OEt₂) serves as an indispensable promoter for key electrophilic substitutions and ring-forming reactions within the indole moiety during the synthesis of the target compound. Its primary role manifests in two critical transformations:

  • Friedel-Crafts Alkylation for C8-Ethylation: Regioselective ethylation at the indole C8 position is notoriously challenging due to competing C3 and C6 alkylation. BF₃·OEt₂ efficiently activates acetaldehyde or ethyl oxirane towards electrophilic attack exclusively at C8. The mechanism involves BF₃ coordination to the oxygen of the electrophile, increasing its carbocationic character. The bulky indole N1-substituent (often a protecting group like tert-butoxycarbonyl, Boc) sterically shields C3, directing the electrophile to C8. This reaction proceeds in high yield (85-90%) and >95% regioselectivity at temperatures between -10°C and 0°C in dichloromethane [3] [8].

  • Activation in Pyran Ring Closure: Beyond alkylation, BF₃·OEt₂ is crucial for activating keto functionalities during the cyclization steps forming the tetrahydropyran ring. It facilitates the dehydration and cyclization of hydroxy-keto intermediates by stabilizing developing carbocations and promoting water elimination. Careful stoichiometric control (1.0-1.2 equivalents) is vital; excess BF₃ leads to over-alkylation or indole ring decomposition, while insufficient amounts result in incomplete cyclization and low yields. Quenching with cold aqueous sodium bicarbonate is essential to prevent epimerization of the newly formed chiral centers during workup [3] [8].

Table 4: BF₃·OEt₂ Mediated Indole Functionalization Conditions and Outcomes

Reaction TypeSubstrateBF₃·OEt₂ (equiv)Temp (°C)Key OutcomeYield (%)
C8-EthylationN1-Boc-6-substituted indole1.2-10 to 0>95% Regioselectivity for C8-ethylation85-90
CyclodehydrationHydroxy-keto intermediate1.00 to RTClean pyran ring closure, dr > 9:180-85
N1-Deprotection-CyclizationTryptophol derivative1.5RTConcurrent Boc removal and cyclization75

Kinetic Resolution in the Synthesis of Chiral Acetate Derivatives

Accessing the enantiopure (S)-acetate derivative often necessitates resolving racemic mixtures due to the challenges of direct asymmetric synthesis at scale. Enzymatic kinetic resolution using lipases and esterases provides a highly efficient route. Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (Novozym 435) exhibits remarkable selectivity (E > 200) for the hydrolysis of the undesired (R)-enantiomer of the racemic methyl ester precursor in biphasic systems (phosphate buffer pH 7.0 / methyl tert-butyl ether, MTBE). This process typically achieves 48-50% conversion, yielding the recovered (S)-methyl ester with ee >99% and the hydrolyzed (R)-acid with ee 96-98%. Critical parameters include maintaining pH 7.0 to prevent non-enzymatic ester hydrolysis, optimal stirring speed (400-600 rpm) for efficient interfacial contact, and enzyme loading (10-15% w/w relative to substrate) [4] [8].

Chemical kinetic resolution leverages chiral auxiliaries or catalysts. Diastereomeric salt formation with (1S,2R)-(-)-erythro-2-amino-1,2-diphenylethanol hydrochloride effectively separates the racemic acid (obtained via saponification of the ester). The (S)-acid forms a highly insoluble crystalline salt, leaving the (R)-acid enantiomer in solution. After filtration and acid liberation, the resolved (S)-acid is re-esterified using diazomethane or TMS-diazomethane to furnish the target (S)-methyl ester in >99.5% ee, albeit with a maximum theoretical yield of 50% per cycle. Recycling the mother liquor after racemization of the (R)-enantiomer improves the overall yield to 70-75% [4] [8].

Table 5: Kinetic Resolution Methods for Enantiomer Enrichment

Resolution MethodSystemKey Conditionsee (S-Ester) (%)Max Yield (%)E-value/Selectivity
Enzymatic HydrolysisNovozym 435 (CAL-B)pH 7.0 buffer/MTBE, 30°C>9950 (per cycle)>200
Diastereomeric Salt(1S,2R)-(-)-erythro-2-Amino-1,2-diphenylethanol HClEtOH/H₂O, 0-5°C>99.550 (per cycle)N/A (Precipitation)
Transition Metal CatalysisChiral Pd-PHOX complex / Allyl acetateTHF, 25°C9250 (per cycle)35

Properties

CAS Number

200880-31-5

Product Name

(S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate

IUPAC Name

methyl 2-[(1S)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetate

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H23NO3/c1-4-12-7-6-8-13-14-9-10-22-18(5-2,11-15(20)21-3)17(14)19-16(12)13/h6-8,19H,4-5,9-11H2,1-3H3/t18-/m0/s1

InChI Key

CRRWJZHQYUTACF-SFHVURJKSA-N

SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC

Isomeric SMILES

CCC1=C2C(=CC=C1)C3=C(N2)[C@](OCC3)(CC)CC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.